Lactic acid, cyclohexyl ester
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Overview
Description
Cyclohexyl 2-hydroxypropanoate is an organic compound with the molecular formula C9H16O3. It is a yellow to pale yellow oil and is known for its applications in various fields of chemistry and industry . The compound is also referred to by its CAS number 68791-95-7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 2-hydroxypropanoic acid (lactic acid) in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of cyclohexyl 2-hydroxypropanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl 2-oxopropanoate.
Reduction: Reduction reactions can convert it into cyclohexyl 2-hydroxypropanoate alcohol.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Cyclohexyl 2-oxopropanoate.
Reduction: Cyclohexyl 2-hydroxypropanoate alcohol.
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Scientific Research Applications
Cyclohexyl 2-hydroxypropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an esterifying agent, facilitating the formation of ester bonds in various chemical reactions. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar ester structure but with an acetate group instead of a hydroxypropanoate group.
Cyclohexyl propanoate: Similar ester structure but lacks the hydroxyl group on the propanoate moiety.
Uniqueness
Cyclohexyl 2-hydroxypropanoate is unique due to the presence of both a cyclohexyl group and a hydroxypropanoate group, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
68791-95-7 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
cyclohexyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
MLXVQJMYSKICMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)O |
Origin of Product |
United States |
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